molecular formula C8H5N5O3 B14041613 8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine CAS No. 128615-88-3

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine

Katalognummer: B14041613
CAS-Nummer: 128615-88-3
Molekulargewicht: 219.16 g/mol
InChI-Schlüssel: VWYLAJGELXPDST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine is a heterocyclic compound that features a fused ring system combining a tetrazole and a benzoxazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form a benzoxazine intermediate, which is then nitrated to introduce the nitro group. The final step involves the formation of the tetrazole ring through a cyclization reaction with sodium azide .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often avoid the use of hazardous reagents such as phosphorus oxychloride and ammonia gas, instead opting for safer alternatives that reduce waste and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine involves its interaction with specific molecular targets. The nitro group and tetrazole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine is unique due to the combination of the nitro group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other heterocyclic compounds, making it a valuable target for research and development .

Eigenschaften

CAS-Nummer

128615-88-3

Molekularformel

C8H5N5O3

Molekulargewicht

219.16 g/mol

IUPAC-Name

8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine

InChI

InChI=1S/C8H5N5O3/c14-13(15)5-1-2-7-6(3-5)12-8(4-16-7)9-10-11-12/h1-3H,4H2

InChI-Schlüssel

VWYLAJGELXPDST-UHFFFAOYSA-N

Kanonische SMILES

C1C2=NN=NN2C3=C(O1)C=CC(=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.